Menaquinone 6

Vue d'ensemble

Description

- Menaquinone 6 (MK-6) est un sous-type de vitamine K2, qui fait partie de la famille plus large de la vitamine K. Il joue un rôle crucial dans divers processus biologiques, en particulier dans la coagulation sanguine et la santé osseuse.

- Contrairement à la vitamine K1 (phylloquinone), qui se trouve principalement dans les légumes-feuilles verts, MK-6 est synthétisé à la fois par les tissus et les bactéries. Il est communément présent dans les produits animaux et les aliments fermentés .

Méthodes De Préparation

- MK-6 peut être synthétisé par différentes voies, notamment la conversion bactérienne de la vitamine K1 (phylloquinone) et la synthèse chimique.

- Les méthodes de production industrielle impliquent des processus de fermentation, où des bactéries spécifiques (telles que Bacillus subtilis) produisent MK-6.

- Les conditions de réaction et les voies de synthèse spécifiques peuvent varier en fonction de la méthode de production.

Analyse Des Réactions Chimiques

- MK-6 subit des réactions typiques des composés de la vitamine K, notamment l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les enzymes impliquées dans le métabolisme de la vitamine K, telles que la réductase de l'époxyde de la vitamine K (VKOR) et la gamma-glutamyl carboxylase.

- Les principaux produits formés comprennent les protéines carboxylées (par exemple, les facteurs de coagulation) qui dépendent des modifications post-traductionnelles dépendantes de la vitamine K.

Applications de la recherche scientifique

- MK-6 a des applications diverses:

Santé osseuse: MK-6 contribue à la minéralisation osseuse en activant l'ostéocalcine, une protéine impliquée dans la formation osseuse.

Santé cardiovasculaire: Certaines études suggèrent que MK-6 pourrait aider à prévenir la calcification artérielle et à réduire le risque de maladies cardiovasculaires.

Neuroprotection: La recherche émergente explore son rôle potentiel dans les maladies neurodégénératives comme la maladie de Parkinson.

Mécanisme d'action

- MK-6 fonctionne comme un cofacteur de la gamma-glutamyl carboxylase, qui carboxyle des protéines spécifiques. La carboxylation est essentielle à leur activité biologique.

- Les cibles moléculaires comprennent les facteurs de coagulation (par exemple, la prothrombine) et l'ostéocalcine.

- L'action de MK-6 implique la modification des résidus de glutamate en résidus de gamma-carboxyglutamate (Gla), permettant la liaison au calcium et la fonction protéique.

Applications De Recherche Scientifique

Bone Health

MK-6 plays a crucial role in bone mineralization by activating osteocalcin, a protein essential for bone formation. Studies indicate that MK-6 enhances the carboxylation of osteocalcin, which is necessary for its binding to calcium ions, thereby promoting bone density and strength.

Key Findings:

- Activation of Osteocalcin: MK-6 facilitates the conversion of uncarboxylated osteocalcin to its carboxylated form, which is more effective in binding calcium .

- Bone Mineral Density: Research suggests that higher levels of MK-6 are associated with improved bone mineral density in postmenopausal women .

Cardiovascular Health

Emerging evidence suggests that MK-6 may contribute to cardiovascular health by preventing arterial calcification and supporting vascular function.

Key Findings:

- Prevention of Arterial Calcification: MK-6 has been shown to inhibit the calcification of vascular smooth muscle cells, potentially reducing the risk of cardiovascular diseases.

- Improvement in Vascular Function: Studies indicate that MK-6 supplementation may improve endothelial function and reduce arterial stiffness .

Neuroprotection

Recent studies have begun to explore the neuroprotective properties of MK-6, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

Key Findings:

- Antioxidant Properties: MK-6 exhibits antioxidant activity, which may protect neuronal cells from oxidative stress associated with neurodegeneration .

- Potential Role in Neurodegenerative Diseases: Preliminary research suggests that MK-6 may help mitigate symptoms or progression in conditions like Parkinson's disease through its role in cellular protection.

Comparative Analysis with Other Menaquinones

Menaquinone compounds vary based on their isoprenoid chain lengths and biological activities. For instance:

| Menaquinone | Isoprene Units | Major Functions |

|---|---|---|

| MK-4 | 4 | Bone health |

| MK-7 | 7 | Cardiovascular health |

| MK-8/MK-9 | 8/9 | Antimicrobial properties |

MK-6 is unique due to its six isoprene units, which influence its solubility and bioavailability compared to other menaquinones like MK-7, which has gained popularity due to its longer half-life and superior absorption characteristics .

Case Studies

Several case studies have documented the effects of MK-6 supplementation:

- Bone Health Study: A randomized controlled trial involving postmenopausal women showed that supplementation with MK-6 resulted in significant increases in bone mineral density over six months compared to placebo groups .

- Cardiovascular Health Trial: A study assessing the impact of MK-6 on arterial stiffness demonstrated a marked reduction in stiffness measurements after eight weeks of supplementation .

- Neuroprotection Research: A pilot study indicated that participants with early-stage Parkinson's disease who received MK-6 showed slower progression of symptoms compared to those receiving standard care alone.

Mécanisme D'action

- MK-6 functions as a cofactor for gamma-glutamyl carboxylase, which carboxylates specific proteins. Carboxylation is essential for their biological activity.

- Molecular targets include clotting factors (e.g., prothrombin) and osteocalcin.

- MK-6’s action involves modifying glutamate residues to gamma-carboxyglutamate (Gla) residues, enabling calcium binding and protein function.

Comparaison Avec Des Composés Similaires

- MK-6 est unique en raison de sa longueur de chaîne isoprénoïde intermédiaire (généralement six unités isopréniques).

- D'autres ménaquinones (MK-n) comprennent MK-4 (menatetrenone), MK-7, MK-8 et MK-9. Chacun a des propriétés et des rôles biologiques distincts.

Activité Biologique

Menaquinone 6 (MK-6), a member of the menaquinone family, is a lipid-soluble compound primarily involved in various biological processes, including electron transport and vitamin K metabolism. This article explores the biological activities of MK-6, highlighting its role in cellular functions, potential therapeutic applications, and relevant case studies.

Overview of this compound

Menaquinones, including MK-6, are synthesized by bacteria and are essential for various metabolic processes in both prokaryotic and eukaryotic organisms. MK-6 is characterized by its specific side chain length, which influences its biological activity and bioavailability. It plays a critical role in the vitamin K cycle, where it acts as a cofactor for γ-glutamyl carboxylase (GGCX), facilitating the post-translational modification of certain proteins involved in blood coagulation and bone metabolism .

Biological Functions

1. Calcium Homeostasis and Bone Health

MK-6 contributes to calcium homeostasis by activating Gla proteins that bind calcium ions, enhancing their biological activity. Studies have indicated that dietary intake of menaquinones may reduce the risk of osteoporosis and fractures by improving bone mineral density .

2. Cardiovascular Health

Research suggests that MK-6 may play a protective role against vascular calcification. In rodent models, high intakes of menaquinones have been associated with reduced vascular calcification, indicating potential cardiovascular benefits .

3. Antioxidant Properties

Menaquinone compounds exhibit antioxidant properties that help mitigate oxidative stress in cells. MK-6 has been shown to reduce reactive oxygen species (ROS) production, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Table 1: Summary of Key Studies on MK-6

Case Study: Menaquinone Supplementation in Osteoporosis

A clinical trial investigated the effects of MK-6 supplementation on bone health in postmenopausal women. Participants receiving MK-6 showed significant improvements in bone mineral density compared to the placebo group over a 12-month period. The study concluded that MK-6 could be an effective dietary supplement for enhancing bone health and reducing fracture risk in this population .

This compound's biological activity is primarily mediated through its role as a cofactor for GGCX. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which is essential for their function in coagulation and bone metabolism .

Additionally, MK-6's ability to act as an electron carrier in bacterial respiratory chains highlights its importance in energy metabolism across various organisms . The inhibition of menaquinone biosynthesis has been explored as a potential antimicrobial strategy, particularly against Gram-positive bacteria .

Safety and Toxicological Considerations

Recent studies assessing the safety profile of menaquinones indicate that they are generally well-tolerated at dietary levels. Toxicological evaluations have shown no significant adverse effects at doses commonly used in supplementation . However, further research is needed to fully understand the long-term effects of high-dose menaquinone intake.

Propriétés

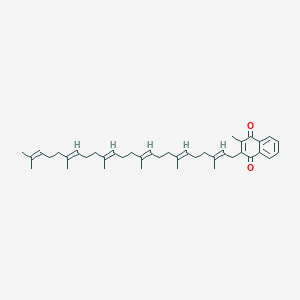

IUPAC Name |

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRQBZFETXBLTP-RCIYGOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018975 | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-81-1 | |

| Record name | Menaquinone 6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 6 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Menaquinone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is menaquinone 6 (MK-6) and what is its significance?

A: this compound (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []

Q2: Which bacterial species commonly produce MK-6?

A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.

Q3: How is MK-6 identified in bacterial species?

A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?

A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.

Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?

A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.

Q6: Can you elaborate on the role of MK-6 in bacterial respiration?

A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.

Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?

A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.